molecular formula C6H11ClN2O2 B6216618 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride CAS No. 2742654-04-0

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride

Cat. No.: B6216618
CAS No.: 2742654-04-0
M. Wt: 178.62 g/mol
InChI Key: RETVXUZOKRZFJM-UHFFFAOYSA-N
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Description

6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride is a heterocyclic compound featuring a seven-membered oxazepane ring (containing one oxygen and one nitrogen atom) substituted with a hydroxy (-OH) and a nitrile (-CN) group at the 6-position, along with a hydrochloride salt. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxy and nitrile groups, and enhanced solubility in aqueous media from the hydrochloride salt.

Properties

CAS No.

2742654-04-0

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

6-hydroxy-1,4-oxazepane-6-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-2,4-5H2;1H

InChI Key

RETVXUZOKRZFJM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1)(C#N)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Amines

The oxazepane ring is constructed via intramolecular cyclization of linear precursors containing amine and alcohol functionalities. A common approach involves treating γ-aminobutyrolactone derivatives with cyanating agents such as trimethylsilyl cyanide (TMSCN) under acidic conditions. For example, reacting 5-aminopentanol with TMSCN in the presence of HCl generates the carbonitrile moiety while facilitating ring closure. Typical conditions include:

  • Temperature : 60–80°C

  • Catalyst : Concentrated HCl (1–2 equiv)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Yield : 70–75%

The reaction proceeds through a nucleophilic attack by the amine on the electrophilic nitrile carbon, followed by proton transfer and ring closure.

Oxidative Cyclization

Alternative routes employ oxidative cyclization of diols with nitrile sources. For instance, 1,5-diols treated with cyanogen bromide (BrCN) in the presence of a base like sodium hydride (NaH) yield the oxazepane ring. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates:

  • Reagents : BrCN (1.2 equiv), NaH (1.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Reaction Time : 12–16 hours

  • Yield : 65–70%

Functional Group Modifications

Hydroxylation at Position 6

The hydroxyl group is introduced via demethylation of a methoxy precursor. Pyridine hydrochloride at elevated temperatures (180–200°C) efficiently cleaves methyl ethers without degrading the nitrile group:

  • Reagent : Pyridine hydrochloride (10 equiv)

  • Temperature : 200°C

  • Reaction Time : 30–60 minutes

  • Yield : 88–95%

Microwave-assisted demethylation reduces reaction times to 40 minutes with comparable yields (88%).

Nitrile Group Installation

The carbonitrile group is often introduced early in the synthesis. Cyanation of ketone intermediates using TMSCN or potassium cyanide (KCN) in acidic media is standard:

  • Cyanation Agent : TMSCN (1.1 equiv)

  • Acid Catalyst : HCl (0.5 equiv)

  • Solvent : Acetonitrile

  • Yield : 80–85%

Salt Formation and Purification

Hydrochloride Salt Precipitation

The free base is converted to the hydrochloride salt by treating with HCl gas in ethanol or isopropanol:

  • HCl Concentration : 4–6 M in dioxane

  • Solvent : Ethanol

  • Precipitation Temperature : 0–5°C

  • Purity : ≥95%

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) or methanol/dichloromethane (1:9) removes unreacted starting materials and byproducts. Reverse-phase HPLC further enhances purity for pharmaceutical applications.

Optimization of Reaction Conditions

Temperature and Catalysis

Cyclization yields improve significantly at 80°C versus 60°C (75% vs. 60%). Catalysts like p-toluenesulfonic acid (p-TsOH) accelerate ring formation by protonating intermediates.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance nitrile stability, while protic solvents (ethanol) favor salt formation.

Comparative Analysis of Synthesis Routes

Method Advantages Limitations Yield
Cyclization + DemethylationHigh functional group toleranceMulti-step, requires harsh conditions70–85%
Oxidative CyclizationAcid-free conditionsLower yields, longer reaction times65–70%
Microwave-AssistedRapid demethylation (40 minutes)Specialized equipment required88%

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonitrile group may produce an amine.

Scientific Research Applications

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving oxazepane derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonitrile groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride and related oxazepane/diazepane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features References
This compound* C₆H₁₁ClN₂O₂ ~195.65 -OH, -CN, hydrochloride Oxazepane core with polar substituents N/A
Methyl 1,4-oxazepane-6-carboxylate hydrochloride C₇H₁₄ClNO₃ 195.64 Ester (-COOCH₃), hydrochloride Oxazepane core with lipophilic ester group
1,4-Oxazepane-6-sulfonamide hydrochloride C₅H₁₃ClN₂O₃S 216.69 Sulfonamide (-SO₂NH₂), hydrochloride Oxazepane core with sulfonamide moiety
6-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride C₁₁H₁₄ClNO 211.69 Benzene-fused ring, hydrochloride Benzo-fused oxazepine with methyl substituent
1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride C₈H₁₈Cl₂N₂O₂ 245.15 Carboxylic acid (-COOH), dihydrochloride Diazepane core (two nitrogen atoms)

*Estimated molecular formula and weight based on structural analysis.

Key Observations:

Core Ring Systems :

  • The benzo-fused oxazepine in introduces aromaticity, likely increasing lipophilicity and biological membrane permeability.
  • The diazepane core in (with two nitrogens) may alter basicity and metal-chelating properties compared to oxazepane derivatives.

Molecular Weight : Most analogs fall within 195–245 g/mol, suggesting similar bioavailability profiles.

Solubility and Reactivity
  • This compound : Predicted to exhibit high aqueous solubility due to ionic hydrochloride and polar -OH/-CN groups. The nitrile group may participate in nucleophilic additions.
  • 1,4-Oxazepane-6-sulfonamide hydrochloride : Sulfonamide’s strong hydrogen-bonding capacity could enhance solubility in polar solvents.

Pharmacological and Application Insights

  • Sulfonamide derivatives : Often used in antimicrobial or enzyme-inhibiting drugs.
  • Benzofused oxazepines : May target central nervous system (CNS) receptors due to aromaticity and lipophilicity.
  • Nitrile-containing compounds : Frequently serve as intermediates in drug synthesis (e.g., angiotensin-converting enzyme inhibitors).

Biological Activity

6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride is a compound belonging to the oxazepane family, characterized by a seven-membered heterocyclic ring containing nitrogen and oxygen. Its unique structure, including a hydroxyl group and a carbonitrile group, suggests significant potential in medicinal chemistry, particularly in neuropharmacology.

The molecular formula of this compound is C7H8ClN3OC_7H_8ClN_3O with a molecular weight of approximately 162.62 g/mol. The presence of functional groups such as hydroxyl and carbonitrile enhances its reactivity, allowing for hydrogen bonding and nucleophilic interactions, which are crucial for biological activity .

Research indicates that this compound may function as a monoamine reuptake inhibitor , potentially useful in treating mood disorders such as depression and anxiety. The hydroxyl group can facilitate interactions with neurotransmitter systems, particularly serotonin and norepinephrine transporters .

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

Neuropharmacological Effects

  • Monoamine Reuptake Inhibition : Preliminary studies suggest that the compound may inhibit the reuptake of serotonin and norepinephrine, which are critical in mood regulation .

Case Studies

  • Cytotoxic Evaluation : A study evaluated various oxazepane derivatives for their cytotoxic effects against cancer cell lines. Compounds with structural similarities to this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Flow cytometry analyses indicated that certain oxazepane derivatives could induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other oxazepane derivatives is essential:

Compound NameBiological ActivityStructural Features
6-Hydroxy-1,4-oxazepane-6-carbonitrile HClPotential monoamine reuptake inhibitorHydroxyl and carbonitrile groups
7-(3,4-Dichlorophenyl)-1,4-oxazepanAntidepressant effectsSubstituted phenyl ring
N-[[(6s,7r)-7-(3,4-dichlorophenyl)-1,4-oxazepan]Monoamine reuptake inhibitionChiral centers enhancing receptor binding

Q & A

What are the recommended safety protocols for handling 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride in laboratory settings?

Answer:

  • PPE Requirements : Use impermeable gloves (material selection must follow manufacturer-specific breakthrough time testing due to lack of standardized data) and tightly sealed goggles to prevent ocular exposure .
  • Ventilation : Work in a fume hood to mitigate inhalation risks, as no specific toxicity thresholds (e.g., PEL/IDLH) are available for this compound.
  • Storage : Store in a cool, dry environment away from reactive agents. Refer to hazard analysis frameworks (e.g., flammability, corrosivity) to assess compatibility with storage materials .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid direct contact. Decontamination protocols should align with halogenated hydrocarbon handling guidelines .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxazepane ring structure and nitrile group positioning. Cross-reference with PubChem’s computed InChI key (VJFUZEYTQSGPEJ-UHFFFAOYSA-N) for stereochemical validation .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and nitrile (2200–2260 cm1^{-1}) functional groups.
  • HPLC-MS : Employ reverse-phase chromatography with a C18 column and ESI-MS for purity assessment and by-product detection .

What parameters are critical when designing a synthesis protocol for this compound?

Answer:

  • Reaction Optimization : Conduct pilot reactions at varying temperatures (e.g., 25–80°C) and pH (4–9) to maximize yield, as oxazepane derivatives are sensitive to hydrolysis .
  • Purification : Use recrystallization in anhydrous solvents (e.g., ethanol/ethyl acetate mixtures) to isolate the hydrochloride salt. Monitor for residual cyclopropane intermediates via GC-MS .
  • Scale-Up Considerations : Maintain inert atmospheres (N2_2/Ar) to prevent oxidation of the nitrile group during large-scale synthesis .

How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?

Answer:

  • Methodological Standardization : Replicate solubility tests under controlled conditions (e.g., 25°C, atmospheric pressure) using USP/PhEur-grade solvents. Document solvent purity and water content .
  • Contradiction Analysis : Compare data against computational solubility models (e.g., COSMO-RS) to identify outliers. For example, polar aprotic solvents (DMF, DMSO) may show variability due to trace moisture .
  • Cross-Validation : Use multiple techniques (e.g., gravimetric analysis, UV-Vis spectroscopy) to confirm results .

What experimental strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and pH extremes (2–12) for 1–4 weeks. Monitor degradation via HPLC to identify hydrolysis by-products (e.g., oxazepane ring opening) .
  • Surface Reactivity Studies : Use microspectroscopic imaging (AFM, ToF-SIMS) to assess adsorption on glass or polymer surfaces, which may catalyze degradation .
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under standard storage conditions (e.g., 4°C, pH 7) .

How should researchers approach the identification and mitigation of by-products during synthesis?

Answer:

  • By-Product Profiling : Use LC-MS/MS to detect intermediates (e.g., cyclopropylamine derivatives) and quantify using external calibration curves .
  • Reaction Quenching : Introduce scavengers (e.g., silica gel for acidic by-products) during workup to minimize side reactions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

What methodologies are suitable for investigating the compound’s reactivity with common laboratory oxidants?

Answer:

  • Controlled Oxidation Experiments : React with H2_2O2_2, KMnO4_4, or ozone in buffered solutions (pH 4–9). Track nitrile-to-amide conversion via 13C^{13}C-NMR .
  • Hazard Assessment : Pre-screen for exothermic reactions using DSC/TGA to avoid thermal runaway risks .
  • Mechanistic Studies : Employ DFT calculations to predict reactive sites and compare with experimental outcomes .

How can researchers validate the reproducibility of pharmacological assays involving this compound?

Answer:

  • Interlaboratory Studies : Share standardized protocols (e.g., cell viability assays in HEK293 cells) across collaborators. Use Z’-factor analysis to quantify assay robustness .
  • Blind Testing : Distribute aliquots from a single batch to eliminate batch-to-batch variability .
  • Data Transparency : Publish raw datasets (e.g., IC50_{50} values) in supplementary materials for peer validation .

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